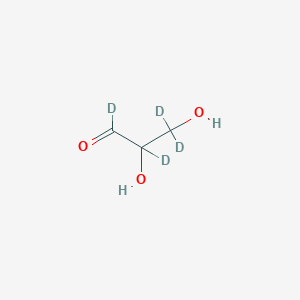

DL-Glyceraldehyde-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

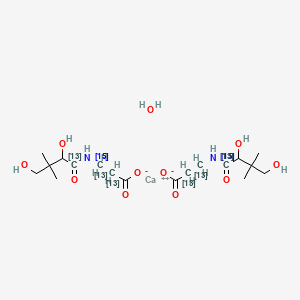

DL-Glyceraldehyde-d4: is a deuterated form of DL-Glyceraldehyde, a simple monosaccharide. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The chemical formula for this compound is C3D4O3. It is a colorless and sweet compound that belongs to the subgroup of trioses, which are sugars with three carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Oxidation of Glycerol: DL-Glyceraldehyde can be synthesized by the oxidation of glycerol using oxidizing agents such as nitric acid, bromine, and sodium carbonate, or hydrogen peroxide in the presence of ferrous salts.

Photochemical Methods: It can also be prepared by the action of ultraviolet light on glycerol in a neutral solution or by the action of sunlight on glycerol in the presence of uranium sulfate.

Industrial Production Methods:

Oxidation of Glycerol: This method involves the use of industrial oxidizing agents to convert glycerol into DL-Glyceraldehyde. The reaction conditions include controlled temperature and pH to ensure the desired product is obtained.

Rearrangement Reactions: Another method involves the rearrangement of formaldehyde and acetaldehyde under basic conditions to produce DL-Glyceraldehyde.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: DL-Glyceraldehyde can undergo oxidation to form glyceric acid.

Reduction: It can be reduced to form glycerol.

Condensation Reactions: DL-Glyceraldehyde can participate in aldol condensation reactions to form larger sugar molecules.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, bromine, sodium carbonate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Condensation Reactions: Basic conditions, presence of catalysts such as metallic oxide minerals.

Major Products Formed:

Glyceric Acid: Formed through oxidation.

Glycerol: Formed through reduction.

Larger Sugars: Formed through aldol condensation reactions.

Scientific Research Applications

Chemistry: DL-Glyceraldehyde-d4 is used as a substrate in various biochemical assays to study enzyme activities, such as aldose reductase and glyceraldehyde 3-phosphate dehydrogenase .

Biology: It is used in studies related to glycolysis and the pentose phosphate pathway, as it serves as an intermediate in these metabolic pathways .

Industry: It is used as a cross-linking agent in the preparation of crystallization solutions and as a modifying reagent in various industrial processes .

Mechanism of Action

DL-Glyceraldehyde-d4 exerts its effects by participating in various biochemical reactions. In glycolysis, it is phosphorylated by glyceraldehyde 3-phosphate dehydrogenase to form 1,3-bisphosphoglycerate . This reaction involves the oxidation of the aldehyde group to a carboxylic acid group, coupled with the reduction of NAD+ to NADH. The compound also inhibits photosynthesis by blocking the conversion of triosephosphate to ribulose bisphosphate .

Comparison with Similar Compounds

D-Glyceraldehyde: A naturally occurring enantiomer of glyceraldehyde.

L-Glyceraldehyde: The enantiomer of D-Glyceraldehyde, not commonly found in nature.

Glycolaldehyde: A similar compound that inhibits photosynthesis.

Uniqueness: DL-Glyceraldehyde-d4 is unique due to the presence of deuterium atoms, which makes it useful in studies involving isotopic labeling. This allows researchers to trace the metabolic pathways and reactions involving this compound with greater precision.

Properties

Molecular Formula |

C3H6O3 |

|---|---|

Molecular Weight |

94.10 g/mol |

IUPAC Name |

1,2,3,3-tetradeuterio-2,3-dihydroxypropan-1-one |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1D,2D2,3D |

InChI Key |

MNQZXJOMYWMBOU-YGABEOBRSA-N |

Isomeric SMILES |

[2H]C(=O)C([2H])(C([2H])([2H])O)O |

Canonical SMILES |

C(C(C=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)

![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)